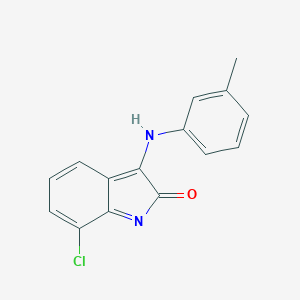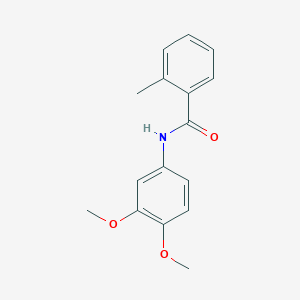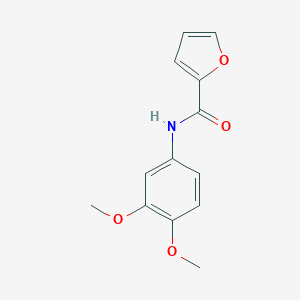
4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a nitrobenzylidene group, a methoxyphenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction between 3-nitrobenzaldehyde and an amine derivative.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is coupled to the pyrazole ring through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets makes it a subject of interest in the development of new medications.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitrobenzylidene group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({4-chloro-3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-thiol
Uniqueness
4-({3-nitrobenzylidene}amino)-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzylidene group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and bioactivities.
Propiedades
Número CAS |
371227-77-9 |
|---|---|
Fórmula molecular |
C19H17N5O4 |
Peso molecular |
379.4g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-23-18(19(25)22-15-8-3-4-9-17(15)28-2)16(12-21-23)20-11-13-6-5-7-14(10-13)24(26)27/h3-12H,1-2H3,(H,22,25) |
Clave InChI |
QEEJQGBRRZKRTF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |
SMILES canónico |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Cyanobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B402210.png)



![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)




